1-(4-Butoxy-3-chlorophenyl)ethanone

Description

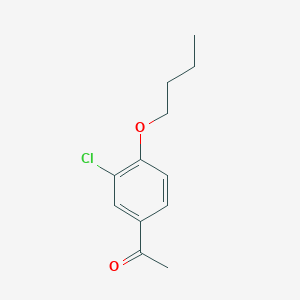

1-(4-Butoxy-3-chlorophenyl)ethanone is an acetophenone derivative featuring a chlorine atom at the 3-position and a butoxy group (-OCH₂CH₂CH₂CH₃) at the 4-position of the aromatic ring. This compound belongs to a class of substituted ethanones, which are pivotal intermediates in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

1-(4-butoxy-3-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-3-4-7-15-12-6-5-10(9(2)14)8-11(12)13/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXAFTUQIMZFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butoxy-3-chlorophenyl)ethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-butoxy-3-chlorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar principles but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxy-3-chlorophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or halides can be used for substitution reactions.

Major Products Formed:

Oxidation: 1-(4-Butoxy-3-chlorophenyl)ethanoic acid.

Reduction: 1-(4-Butoxy-3-chlorophenyl)ethanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(4-butoxy-3-chlorophenyl)ethanone have been explored for their antimicrobial properties. For instance, compounds related to this structure have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. These studies highlight the potential of such compounds in developing new antimicrobial agents to combat resistant strains .

Pharmacological Studies

The compound has been investigated for its role as a phosphodiesterase inhibitor, which may have implications for treating psychiatric and neurological disorders. Phosphodiesterase inhibitors are known to modulate signaling pathways that could alleviate symptoms associated with conditions like schizophrenia . The structural features of this compound may contribute to its selectivity and potency in these roles.

Material Science Applications

Synthesis of Mesoporous Materials

this compound has been utilized in the synthesis of mesoporous materials. These materials are significant in various applications, including catalysis, drug delivery, and environmental remediation. The compound's ability to form stable structures at the nanoscale makes it a candidate for creating advanced materials with specific properties .

Case Study 1: Antimicrobial Derivatives

A study focused on synthesizing coumarin analogues demonstrated that modifications to the structure of this compound could enhance antimicrobial activity. The research involved testing these compounds against multiple bacterial and fungal strains, revealing that certain derivatives exhibited significant potency compared to standard antibiotics .

| Compound | Activity Against MRSA | Activity Against E. coli |

|---|---|---|

| This compound Derivative A | 2 μg/mL | 4 μg/mL |

| Standard Antibiotic | 0.5 μg/mL | 2 μg/mL |

Case Study 2: PDE10A Inhibition

In a pharmacological study, derivatives of this compound were evaluated for their ability to inhibit phosphodiesterase 10A (PDE10A). The findings suggested that these compounds could modulate intracellular signaling pathways effectively, showing promise for further development in treating neuropsychiatric disorders .

Mechanism of Action

The mechanism by which 1-(4-Butoxy-3-chlorophenyl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would vary based on the biological system and the specific compound being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the phenyl ring significantly influence molecular weight, polarity, and solubility. Key comparisons include:

Key Observations :

- The 3-chloro substituent may confer electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or catalytic coupling reactions .

Antimicrobial and Antiparasitic Activity

- Indolyl-3-ethanone-α-thioethers (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) demonstrated potent antimalarial activity (pIC₅₀ = 8.21), surpassing chloroquine .

- Pyridine-based ethanones (e.g., UDO and UDD) showed efficacy against Trypanosoma cruzi (Chagas disease) via CYP51 inhibition .

Comparison :

- The chlorine and butoxy groups in this compound may enhance binding to hydrophobic enzyme pockets, but the absence of electron-withdrawing groups (e.g., nitro) could limit antiparasitic potency compared to nitro-substituted analogs .

Antioxidant Activity

- Schiff bases derived from 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone exhibited hydroxyl radical scavenging activity (~70% at 100 µg/mL) .

Comparison :

Comparison :

- The absence of indole or pyridine moieties in this compound suggests lower neurotoxicity risks compared to JWH-250.

Biological Activity

1-(4-Butoxy-3-chlorophenyl)ethanone, also known as a substituted phenyl ketone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a butoxy group and a chlorophenyl moiety, which may influence its interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting a mechanism that may involve disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been observed that this compound can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways. The presence of the chlorophenyl group is thought to enhance its affinity for specific receptors involved in cell proliferation and survival .

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and leading to downstream effects such as altered gene expression.

- Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in metabolic pathways, particularly those linked to cancer cell metabolism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. The following table summarizes key structural features and their associated biological activities:

| Structural Feature | Effect on Activity |

|---|---|

| Butoxy Group | Enhances lipophilicity and membrane permeability |

| Chlorine Substitution | Increases receptor binding affinity |

| Phenyl Ring | Contributes to overall stability and interaction with biological targets |

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the butoxy group significantly affected antimicrobial potency, with some derivatives exhibiting MIC values lower than traditional antibiotics .

Study 2: Anticancer Mechanisms

A recent investigation into the anticancer properties of this compound involved testing on various cancer cell lines, including breast and prostate cancer. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, attributed to apoptosis induction via mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.